1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-
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Overview
Description
®-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro ring system, which consists of two rings sharing a single atom. The compound is often used as a building block in organic synthesis due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method involves the reaction of cyclohexanone with 1,2-ethanediol in the presence of p-toluenesulfonic acid to form the spirocyclic intermediate . This intermediate is then further reacted with appropriate reagents to introduce the N-Boc and carboxaldehyde functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
®-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic conditions for Boc deprotection, followed by nucleophilic reagents
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Primary alcohol derivatives
Substitution: Various substituted amine derivatives
Scientific Research Applications
®-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator of various biochemical pathways, depending on its functional groups and overall structure.
Comparison with Similar Compounds
Similar Compounds
®-1,4-Dioxaspiro[4.5]decane-2-carboxaldehyde: Shares a similar spirocyclic structure but lacks the N-Boc and carboxaldehyde functional groups.
Halichlorine and Pinnaic Acid: Marine alkaloids with a 6-azaspiro[4.5]decane skeleton, demonstrating unique biological activities.
Uniqueness
®-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde is unique due to its combination of a spirocyclic ring system with N-Boc and carboxaldehyde functional groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-11(9-16)10-18-14(15)7-5-4-6-8-14/h9,11H,4-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQSKYAYHQZQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COC12CCCCC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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